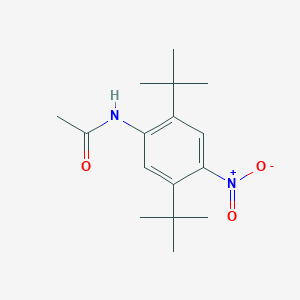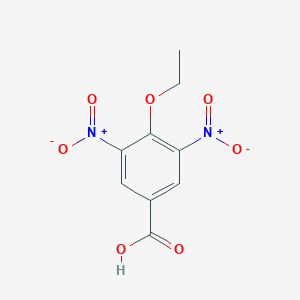![molecular formula C11H14N2O4S B263497 4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide, also known as CB-30865, is a sulfonamide-based compound with potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies.
Mechanism of Action
The exact mechanism of action of 4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth and invasion, and reducing the activity of certain enzymes involved in disease progression. It has also been shown to have minimal toxicity in animal models, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide is its potential therapeutic applications in various diseases, making it a valuable tool for drug discovery and development. Additionally, it has been shown to have minimal toxicity in animal models, making it a relatively safe compound to work with in lab experiments. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new diagnostic tools using this compound. Additionally, there is potential for the development of new analogs of this compound with improved therapeutic properties. Overall, this compound is a promising compound with potential applications in various fields of research.
Synthesis Methods
4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide can be synthesized using a multistep process that involves the reaction of benzenesulfonyl chloride with 2-(2-hydroxyethoxy)ethylamine, followed by the reaction of the resulting compound with cyanogen bromide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c12-9-10-1-3-11(4-2-10)18(15,16)13-5-7-17-8-6-14/h1-4,13-14H,5-8H2 |
InChI Key |
QMACFTPHHGLAIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCOCCO |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)



![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)

